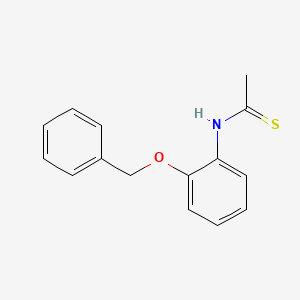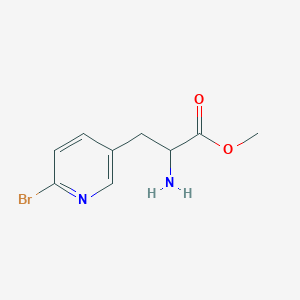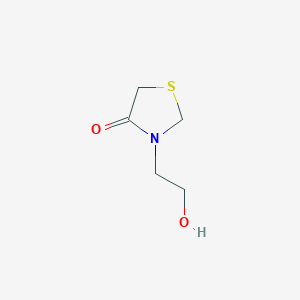
2,4-Dichloro-6-fluorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2Cl3FO2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-fluorobenzenesulfonyl chloride can be synthesized through electrophilic substitution reactions. One common method involves the reaction of 2,4-dichloro-6-fluorobenzenesulfonic acid with thionyl chloride. The reaction proceeds as follows:
Starting Material: 2,4-dichloro-6-fluorobenzenesulfonic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is typically carried out under reflux conditions, where the mixture is heated to facilitate the conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction is monitored to maintain optimal temperature and pressure conditions.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Acylation and Sulfonation: The compound can be used in acylation and sulfonation reactions to introduce sulfonyl groups into other organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields a sulfonamide.
- Reaction with an alcohol yields a sulfonate ester.
科学的研究の応用
2,4-Dichloro-6-fluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-dichloro-6-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of complex organic molecules and the modification of biomolecules.
類似化合物との比較
Similar Compounds
2-Chloro-6-fluorobenzenesulfonyl chloride: Similar structure but with one less chlorine atom.
4-Fluorobenzenesulfonyl chloride: Similar structure but with only one fluorine atom and no chlorine atoms.
Uniqueness
2,4-Dichloro-6-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts specific reactivity and properties
特性
IUPAC Name |
2,4-dichloro-6-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGXVVOIJOIUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)

![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)



![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)
